molecular formula C13H15ClN2O2 B2663901 (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035001-12-6

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B2663901
CAS No.: 2035001-12-6
M. Wt: 266.73
InChI Key: VVKVMRLHXOPASO-NSCUHMNNSA-N
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Description

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a chloropyridine moiety, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution reaction where a chloropyridine derivative is introduced to the pyrrolidine ring.

    Formation of the Enone Functional Group: This is typically achieved through an aldol condensation reaction, where an aldehyde or ketone is reacted with an enolate ion under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone functional group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The enone can be reduced to form alcohols or alkanes.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functional group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one: Unique due to its specific combination of functional groups.

    (E)-1-(3-((3-bromopyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.

    (E)-1-(3-((3-fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chloropyridine moiety, a pyrrolidine ring, and an enone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-2-3-13(17)16-7-5-10(9-16)18-12-4-6-15-8-11(12)14/h2-4,6,8,10H,5,7,9H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVMRLHXOPASO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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